Cas no 98902-12-6 (N-Methyl-N-(2-methylamino-ethyl)-benzamide)

N-メチル-N-(2-メチルアミノエチル)-ベンズアミドは、有機合成中間体として重要な化合物です。特に医薬品や農薬の開発において、キーとなるアミン基を有するベンズアミド誘導体として利用されます。分子内に2つのアミン基(1級および2級)を保持しており、官能基の多様性が高いため、さらなる化学修飾が可能です。高い反応性と選択性を兼ね備えており、複雑な分子骨格の構築に適しています。また、安定性が高く、取り扱いが比較的容易な点も特徴です。

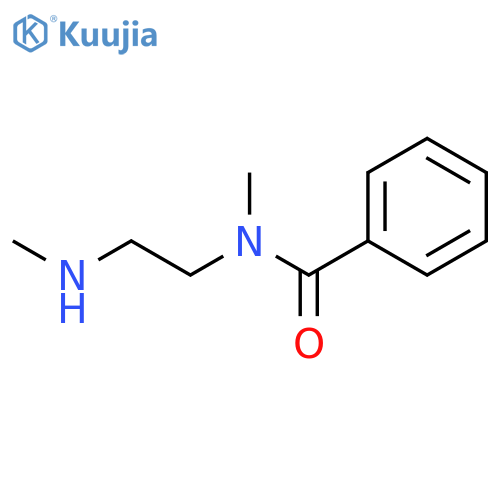

98902-12-6 structure

商品名:N-Methyl-N-(2-methylamino-ethyl)-benzamide

CAS番号:98902-12-6

MF:C11H16N2O

メガワット:192.257542610168

MDL:MFCD08689641

CID:802114

PubChem ID:13544681

N-Methyl-N-(2-methylamino-ethyl)-benzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide,N-methyl-N-[2-(methylamino)ethyl]-

- N-METHYL-N-(2-METHYLAMINO-ETHYL)-BENZAMIDE

- N-methyl-N-[2-(methylamino)ethyl]benzamide

- 98902-12-6

- SCHEMBL1833078

- CS-0368165

- MFCD08689641

- N-methyl-N-(2-(methylamino)ethyl)benzamide

- AKOS013399284

- DTXSID60543367

- N-METHYL-N-(2-METHYLAMINO-ETHYL)BENZAMIDE

- N-Methyl-N-(2-methylamino-ethyl)-benzamide

-

- MDL: MFCD08689641

- インチ: InChI=1S/C11H16N2O/c1-12-8-9-13(2)11(14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

- InChIKey: HRRYEOIOBDIZTM-UHFFFAOYSA-N

- ほほえんだ: CNCCN(C)C(=O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 192.12600

- どういたいしつりょう: 192.126263

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 32.3

じっけんとくせい

- 密度みつど: 1.03

- ふってん: 328.8°Cat760mmHg

- フラッシュポイント: 152.7°C

- 屈折率: 1.528

- PSA: 32.34000

- LogP: 1.36890

N-Methyl-N-(2-methylamino-ethyl)-benzamide セキュリティ情報

N-Methyl-N-(2-methylamino-ethyl)-benzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Methyl-N-(2-methylamino-ethyl)-benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN7505551-5G |

N-Methyl-N-(2-methylamino-ethyl)-benzamide |

98902-12-6 | 98% | 5g |

RMB 2044.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438835-1g |

N-methyl-N-(2-(methylamino)ethyl)benzamide |

98902-12-6 | 95+% | 1g |

¥966.00 | 2024-04-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438835-5g |

N-methyl-N-(2-(methylamino)ethyl)benzamide |

98902-12-6 | 95+% | 5g |

¥3130.00 | 2024-04-23 | |

| abcr | AB305101-1 g |

N-Methyl-N-(2-methylamino-ethyl)-benzamide, 98%; . |

98902-12-6 | 98% | 1 g |

€108.80 | 2023-07-19 | |

| Fluorochem | 034938-5g |

N-Methyl-N-(2-methylamino-ethyl)-benzamide |

98902-12-6 | >98% | 5g |

£186.00 | 2022-02-28 | |

| abcr | AB305101-5 g |

N-Methyl-N-(2-methylamino-ethyl)-benzamide, 98%; . |

98902-12-6 | 98% | 5 g |

€276.40 | 2023-07-19 | |

| abcr | AB305101-1g |

N-Methyl-N-(2-methylamino-ethyl)-benzamide, 98%; . |

98902-12-6 | 98% | 1g |

€108.80 | 2025-03-19 | |

| Ambeed | A756229-5g |

N-Methyl-N-(2-methylamino-ethyl)-benzamide |

98902-12-6 | 95+% | 5g |

$351.0 | 2024-04-16 | |

| TRC | M349078-100mg |

N-Methyl-N-(2-methylamino-ethyl)-benzamide |

98902-12-6 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M349078-50mg |

N-Methyl-N-(2-methylamino-ethyl)-benzamide |

98902-12-6 | 50mg |

$ 50.00 | 2022-06-03 |

N-Methyl-N-(2-methylamino-ethyl)-benzamide 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

98902-12-6 (N-Methyl-N-(2-methylamino-ethyl)-benzamide) 関連製品

- 111752-26-2(1-(4-Methylbenzoyl)piperazine)

- 13754-38-6(1-Benzoylpiperazine)

- 134-62-3(Diethyltoluamide)

- 1696-17-9(N,N-Diethylbenzamide)

- 100939-91-1(1-(3-Methyl-benzoyl)-piperazine)

- 2728-05-4(N,N-Diethyl-p-toluamide)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98902-12-6)N-Methyl-N-(2-methylamino-ethyl)-benzamide

清らかである:99%

はかる:5g

価格 ($):320.0